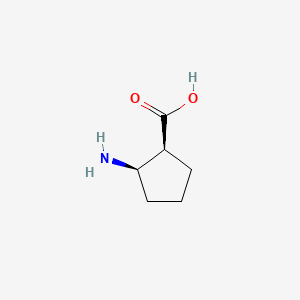

(1S,2R)-2-aminocyclopentanecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317072 | |

| Record name | (+)-Cispentacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-14-6 | |

| Record name | (+)-Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64191-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Cispentacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCU8T23SQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2R)-2-aminocyclopentanecarboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

This compound, also known as (+)-cispentacin, is a conformationally constrained non-proteinogenic β-amino acid. Its rigid cyclopentyl backbone imposes specific dihedral angle constraints when incorporated into peptide chains, making it a powerful tool for controlling secondary structure. This guide provides a comprehensive overview of the essential techniques and methodologies for the complete structural elucidation of (1S,2R)-ACPC, intended for researchers and professionals in synthetic chemistry, drug discovery, and materials science. We delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Significance of Conformational Constraint

In the realm of peptide science and foldamer chemistry, the ability to predict and control molecular conformation is paramount. While natural α-amino acids provide a foundational alphabet, their inherent flexibility can lead to a multitude of accessible conformations, complicating the design of molecules with specific three-dimensional structures. Conformationally constrained building blocks, such as this compound (ACPC), offer a solution by limiting the torsional freedom of the peptide backbone.

The (1S,2R)-isomer belongs to the cis-ACPC family, where the amino and carboxylic acid groups reside on the same face of the cyclopentane ring. This specific stereochemistry is crucial, as it promotes distinct secondary structures, such as extended sheet-like conformations, in contrast to its trans counterparts which are known to induce helical folds.[1][2] The utility of ACPC stereoisomers in creating novel peptide foldamers with unique properties and biological activities, ranging from anticancer to antiviral applications, underscores the critical need for rigorous structural verification.[3] This guide provides the analytical framework to achieve that certainty.

Core Molecular Properties

A precise understanding of a molecule begins with its fundamental physicochemical properties. These data serve as the initial benchmark for identity and purity confirmation.

| Property | Value | Source |

| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carboxylic acid | PubChem |

| Synonyms | (+)-Cispentacin, cis-(1S,2R)-2-Aminocyclopentanecarboxylic acid | [4][5] |

| CAS Number | 64191-14-6 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| InChIKey | JWYOAMOZLZXDER-CRCLSJGQSA-N | [4] |

The Analytical Workflow: A Multi-Technique Approach

Caption: Workflow for the comprehensive structural analysis of (1S,2R)-ACPC.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the connectivity and relative stereochemistry of organic molecules in solution. For (1S,2R)-ACPC, specific NMR experiments are chosen to unambiguously define its structure.

-

Causality and Experimental Choice : We use ¹H NMR to map the proton environments and their coupling relationships, which is critical for establishing the cis stereochemistry. ¹³C NMR confirms the carbon backbone. Advanced 2D NMR techniques like NOESY are employed to probe through-space interactions, providing definitive proof of which protons are on the same face of the ring.

-

Expected Spectral Data : Based on published data for ACPC stereoisomers, the following spectral features are anticipated for the (1R,2S) enantiomer (which has identical NMR shifts to the target (1S,2R) molecule).[3]

| Nucleus | Technique | Expected Chemical Shift (δ) in D₂O | Key Information |

| ¹H | 1D Proton | ~3.85 ppm (m, 1H; CH NH₂) | Chemical environment of the α-proton to the amine. |

| ¹H | 1D Proton | ~3.13 ppm (m, 1H; CH CO₂H) | Chemical environment of the α-proton to the carboxyl. |

| ¹H | 1D Proton | ~1.70-2.20 ppm (m, 6H; Ring CH₂) | Overlapping signals of the cyclopentyl methylene protons. |

| ¹³C | 1D Carbon | ~176.6 ppm (C=O) | Carboxylic acid carbon. |

| ¹³C | 1D Carbon | ~52.7 ppm (C HNH₂) | Carbon atom bearing the amino group. |

| ¹³C | 1D Carbon | ~45.5 ppm (C HCO₂H) | Carbon atom bearing the carboxyl group. |

| ¹³C | 1D Carbon | ~29.7, 27.2, 21.2 ppm (Ring CH₂) | Carbons of the cyclopentyl ring. |

-

Protocol: ¹H NMR Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the purified (1S,2R)-ACPC sample directly into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or MeOD) to the vial. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

-

Dissolution : Gently vortex or sonicate the sample until it is fully dissolved.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer spinner. Acquire the spectrum according to standard instrument parameters.

-

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition.

-

Causality and Experimental Choice : We use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula, a primary pillar of structural proof.

-

Expected Data :

-

Protocol: ESI-MS Sample Preparation

-

Stock Solution : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (typically containing a small amount of formic acid, e.g., 0.1%, to promote protonation).

-

Infusion : The diluted sample is then directly infused into the ESI source or injected via an LC system for analysis.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

-

Causality and Experimental Choice : The vibrational frequencies of chemical bonds are specific to the bond type and its environment. For (1S,2R)-ACPC, we expect to see characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) functionalities. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding in the solid state.

-

Expected Absorption Bands :

Definitive 3D Structure and Conformational Preference

X-ray Crystallography

While spectroscopic methods define connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.

-

Causality and Experimental Choice : By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of every atom, revealing bond lengths, bond angles, and the absolute stereochemistry. Though obtaining a suitable crystal of the free amino acid can be challenging, crystal structures of derivatives (e.g., Fmoc-protected ACPC) or oligomers containing ACPC serve as authoritative proof of the core stereoisomer's structure.[1][8] The crystal structure of oligomers of the enantiomeric trans-ACPC has revealed a novel 12-helix secondary structure, highlighting how the ring constraint dictates peptide folding.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the premier technique for assessing the secondary structure of chiral molecules, particularly peptides, in solution.

-

Causality and Experimental Choice : Chiral molecules absorb left- and right-circularly polarized light differently. This differential absorption, plotted as a function of wavelength, generates a characteristic CD spectrum. For peptides containing (1S,2R)-ACPC, the CD spectrum provides a signature of the dominant secondary structure (e.g., helix, sheet, or random coil). Studies have shown that the conformational preferences of ACPC oligomers are strongly length-dependent, indicating a cooperative folding process, much like in natural proteins.[1] This technique is crucial for validating that the structural constraints observed in the solid state persist in a solution environment relevant to biological applications.

Application in Foldamer Design: From Structure to Function

The structural rigidity of (1S,2R)-ACPC is not merely a chemical curiosity; it is a design feature. The cis stereochemistry forces the peptide backbone into a specific orientation that can disrupt or stabilize certain secondary structures.

Caption: Relationship between the structure of (1S,2R)-ACPC and its functional application.

Research has demonstrated that peptides incorporating cis-ACPC tend to form extended, sheet-like structures.[2] This is in stark contrast to trans-ACPC, which is a potent helix-inducer.[1][9] This ability to select a desired secondary structure simply by choosing the correct stereoisomer makes ACPC an invaluable component in the toolbox of peptide chemists and drug developers aiming to create molecules with precisely engineered shapes and functions.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic, spectrometric, and crystallographic techniques. Each method provides a unique piece of the puzzle, and only through their combination can a complete and validated structural assignment be achieved. The rigorous characterization detailed in this guide is the essential foundation for leveraging the unique conformational properties of this molecule in the rational design of advanced foldamers, peptidomimetics, and next-generation therapeutics.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]

- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Cispentacin: A Physicochemical and Biological Profile for Drug Development Professionals

Introduction

Cispentacin, a non-proteinogenic β-amino acid, stands as a molecule of significant interest in the landscape of antifungal agent development. First isolated from the fermentation broth of Bacillus cereus and Streptomyces setonii, its potent in vivo efficacy, particularly against Candida albicans, has cemented its place as a valuable lead compound.[1][2] This technical guide offers an in-depth exploration of the core physicochemical properties of cispentacin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical nature, biological activity, and the experimental methodologies crucial for its characterization.

Chemical and Physicochemical Properties

Cispentacin is a water-soluble, amphoteric compound with the systematic name (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.[3][4] Its cyclic structure and the presence of both an amino and a carboxylic acid group dictate its physicochemical behavior.

Core Physicochemical Data

A summary of the key physicochemical properties of cispentacin is presented below. This data is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of formulation and analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 129.16 g/mol | [4][5][6] |

| Appearance | Colorless powder | [4] |

| Melting Point | 218-219 °C (with sublimation) | [5] |

| Solubility | Water-soluble | [2][3] |

| Stereochemistry | (1R, 2S) | [3][4] |

Further research is required to definitively establish quantitative solubility data in a range of organic solvents and to determine the precise pKa values of the amino and carboxylic acid moieties.

Stereochemistry and Biological Activity: A Critical Relationship

The biological activity of cispentacin is intrinsically linked to its specific stereochemical configuration. The molecule possesses two chiral centers, and the naturally occurring and biologically active enantiomer is the (1R, 2S) isomer.[3][4] The "cis" configuration, where the amino and carboxyl groups are on the same face of the cyclopentane ring, is a critical determinant of its antifungal efficacy.[4] This stereospecificity suggests a highly selective interaction with its biological target, a common feature in the activity of chiral drug molecules. Any alteration to this stereochemistry can lead to a significant reduction or complete loss of antifungal activity, underscoring the importance of stereocontrolled synthesis in the development of cispentacin-based therapeutics.

Caption: Relationship between Cispentacin's Stereochemistry and its Antifungal Activity.

Experimental Protocol: Determination of Aqueous Solubility

The following protocol describes a standard method for determining the aqueous solubility of a polar compound like cispentacin. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of cispentacin powder (e.g., 100 mg) into a glass vial.

-

Add a known volume of distilled water (e.g., 5 mL).

-

Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm pore size) to remove any undissolved particles.

-

-

Quantification of Dissolved Cispentacin:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., distilled water) to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or a spectroscopic method.

-

Prepare a calibration curve using standard solutions of cispentacin of known concentrations.

-

Determine the concentration of cispentacin in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of cispentacin in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

References

- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. www1.udel.edu [www1.udel.edu]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

discovery and isolation of (1S,2R)-2-aminocyclopentanecarboxylic acid from Bacillus cereus

A Note on the Origin of (1S,2R)-2-aminocyclopentanecarboxylic Acid: Initial investigations into the discovery and isolation of this compound from the bacterium Bacillus cereus have not yielded direct evidence of its natural production in this organism. While Bacillus cereus is a known producer of a diverse array of secondary metabolites, including various peptides and amino acid derivatives, current scientific literature does not specifically document the isolation of this particular stereoisomer from this source.[1][2][3][4][5][6][7][8][9]

This technical guide, therefore, pivots to the established and well-documented chemical synthesis of this compound. This non-proteinogenic amino acid is of significant interest to researchers in peptide chemistry and drug development due to its unique conformational constraints.[10][11][12][13][14] The methodologies outlined herein provide a robust framework for its preparation in a laboratory setting.

The Significance of Constrained Amino Acids in Peptide Science

The incorporation of conformationally constrained non-canonical amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), into peptides is a powerful strategy for developing foldamers—oligomers with predictable and stable three-dimensional structures.[10][13] These unique structures can lead to enhanced biological activities, including anticancer, antibacterial, and antiviral properties. The cyclopentane ring of ACPC introduces a rigid scaffold that influences the peptide backbone's folding preferences, making it a valuable tool for designing peptides with specific secondary structures.[10][13]

A Scalable Synthetic Route to this compound

The following protocol is a synthesis of established methods for the preparation of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, with a focus on obtaining the (1S,2R) configuration. The overall synthetic strategy involves the resolution of a racemic mixture, followed by stereochemical manipulation.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Racemic Precursor (Bicyclic β-Lactam)

The synthesis commences with a[10][15]-dipolar cycloaddition reaction between cyclopentene and chlorosulfonyl isocyanate. This reaction efficiently produces a racemic bicyclic β-lactam, which serves as a precursor to the cis-isomers of 2-aminocyclopentanecarboxylic acid.[10]

-

Rationale: This cycloaddition is a well-established and high-yielding method for the construction of the core bicyclic structure. The choice of reactants allows for a direct and atom-economical approach to the desired carbocyclic framework.

Step 2: Enzymatic Kinetic Resolution of the cis-Amide

The racemic bicyclic β-lactam is converted to the corresponding racemic amide of cis-2-aminocyclopentanecarboxylic acid. This racemic amide is then subjected to enzymatic kinetic resolution.[10]

-

Protocol:

-

The racemic amide is dissolved in an appropriate buffer system.

-

A suitable hydrolase enzyme (e.g., a lipase or amidase) is added to the solution.

-

The reaction is monitored for the conversion of one enantiomer to the corresponding carboxylic acid.

-

The reaction is quenched, and the desired chiral amino acid is separated from the unreacted amide of the opposite enantiomer.

-

-

Rationale: Enzymatic resolution offers a highly stereoselective method for separating enantiomers, often with high enantiomeric excess. This approach avoids the need for chiral chromatography in the initial separation step, which can be less scalable.

Step 3: Epimerization to the trans-Isomer

The enantiomerically pure cis-amino ester is then subjected to epimerization at the α-carbon to yield the trans-isomer.[10]

-

Protocol:

-

The chiral cis-amino ester is dissolved in ethanol.

-

A solution of sodium ethoxide in ethanol is added to the mixture.

-

The reaction is stirred, typically overnight at a controlled temperature (e.g., 30-35 °C), to allow for equilibration to the thermodynamically more stable trans-isomer.[10]

-

The reaction is neutralized, and the crude product is worked up.

-

-

Rationale: The use of a strong base like sodium ethoxide facilitates the deprotonation of the α-carbon, leading to a planar enolate intermediate. Reprotonation can then occur from either face, but the equilibrium will favor the formation of the more stable trans-diastereomer. Controlling the temperature is crucial to optimize the yield and purity of the desired isomer.[10]

Step 4: Hydrolysis and Isolation of this compound

The final step involves the hydrolysis of the trans-amino ester to the free amino acid.

-

Protocol:

-

The crude trans-amino ester is treated with a strong acid, such as hydrochloric acid.

-

The mixture is heated to ensure complete hydrolysis of the ester group.

-

The resulting solution is cooled, and the product is precipitated.

-

The precipitate is filtered, washed, and dried to yield the final product as a white powder.[10]

-

-

Rationale: Acid-catalyzed hydrolysis is a standard and effective method for cleaving the ester group to reveal the carboxylic acid functionality. The product can often be isolated in high purity through precipitation.

Quantitative Data Summary

| Step | Product | Typical Yield | Key Analytical Data |

| Epimerization | trans-amino ester | Variable, dependent on equilibrium | ¹H NMR to confirm diastereomeric ratio |

| Hydrolysis & Isolation | This compound | 86% | mp 160–172 °C (with decomposition); [α]D25 + 36 (c 1.0, MeOH)[10] |

Characterization and Quality Control

The stereochemical purity of the final product is critical for its application in peptide synthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for this purpose. Specifically, ¹H NMR spectra in the presence of a chiral solvating agent, such as quinine, can be used to resolve the signals of the different enantiomers and diastereomers, allowing for the determination of enantiomeric purity.[10]

Conclusion

While the natural occurrence of this compound in Bacillus cereus remains unconfirmed, robust and scalable chemical synthesis routes provide researchers with access to this valuable building block. The methodologies detailed in this guide, which leverage enzymatic resolution and stereochemical inversion, offer a reliable pathway to obtaining this and other stereoisomers of 2-aminocyclopentanecarboxylic acid. The continued exploration of such constrained amino acids is poised to advance the field of peptide science and contribute to the development of novel therapeutics.

References

- 1. Exploring the Biologically Active Metabolites Produced by Bacillus cereus for Plant Growth Promotion, Heat Stress Tolerance, and Resistance to Bacterial Soft Rot in Arabidopsis | MDPI [mdpi.com]

- 2. Genomic and metabolic features of Bacillus cereus, inhibiting the growth of Sclerotinia sclerotiorum by synthesizing secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary metabolite profiling using HR-LCMS, antioxidant and anticancer activity of Bacillus cereus PSMS6 methanolic extract: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Biologically Active Metabolites Produced by Bacillus cereus for Plant Growth Promotion, Heat Stress Tolerance, and Resistance to Bacterial Soft Rot in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pkheartjournal.com [pkheartjournal.com]

- 7. Isolation of two new related peptide antibiotics, cerexins A and B (studies on antibiotics from the genus Bacillus. I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-Associated Representatives of the Bacillus cereus Group Are a Rich Source of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. | Semantic Scholar [semanticscholar.org]

- 15. Identification and characterization of novel broad-spectrum amino acid racemases from Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for (1S,2R)-2-aminocyclopentanecarboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a conformationally constrained β-amino acid. As a critical building block in the synthesis of peptide foldamers and other bioactive molecules, rigorous structural confirmation and purity assessment are paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.

Molecular Structure and Stereochemical Integrity

This compound, also known as a cis-ACPC isomer, possesses a rigid cyclopentane ring that limits its conformational freedom. This property is highly desirable in peptide chemistry for inducing stable secondary structures like helices.[3] The absolute stereochemistry at the C1 (carboxyl) and C2 (amino) positions is crucial for its function and dictates the resulting supramolecular architecture. Spectroscopic analysis is the definitive method for confirming this precise three-dimensional arrangement.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural and stereochemical assignment of this compound. The analysis is typically performed in a deuterated solvent such as deuterium oxide (D₂O), which exchanges with the labile amine and carboxylic acid protons, simplifying the spectrum. The data presented below corresponds to the enantiomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, whose NMR spectrum is identical to the (1S,2R) isomer.[1][4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons on C1 and C2 (CH-COOH and CH-NH₂) are diastereotopic and appear as distinct multiplets at lower field due to the deshielding effects of the adjacent electron-withdrawing carboxyl and amino groups. The remaining cyclopentane methylene protons appear as complex, overlapping multiplets at higher field.

| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| CHNH₂ | 3.82–3.86 | m |

| CHCO₂H | 3.10–3.16 | m |

| CH₂ (ring) | 2.08–2.20 | m |

| CH₂CH₂ (ring) | 1.69–1.99 | m |

| Table 1: ¹H NMR data for (1R,2S)-2-aminocyclopentanecarboxylic acid in D₂O at 400 MHz.[1][4] |

Expertise & Causality: The separation and distinct multiplicity of the signals for the protons at C1 and C2 are direct consequences of the constrained ring system. Their coupling patterns, if fully resolved, can provide dihedral angle information via the Karplus equation, which can further help confirm the cis stereochemical relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the molecular symmetry.

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |

| CO₂H | 176.6 |

| CHNH₂ | 52.7 |

| CHCO₂H | 45.5 |

| CH₂ | 29.7 |

| CH₂ | 27.2 |

| CH₂ | 21.2 |

| Table 2: ¹³C NMR data for (1R,2S)-2-aminocyclopentanecarboxylic acid in D₂O at 100 MHz.[1][4] |

Expertise & Causality: The carbonyl carbon (CO₂H) resonates significantly downfield (~176.6 ppm) due to its sp² hybridization and direct attachment to two oxygen atoms. The carbons bearing the amino and carboxyl groups (C2 and C1) appear next, between 45-53 ppm, with the remaining aliphatic cyclopentane carbons resonating upfield. This predictable pattern provides a reliable fingerprint for the carbon skeleton.

Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures a self-validating system for obtaining reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterium oxide (D₂O, 99.9% D). Ensure complete dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the tube into the NMR spectrometer magnet.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum (e.g., 'zg30' pulse program). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30' pulse program). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using an internal or external standard.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Absolute Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion, [M+H]⁺, can be measured with very high mass accuracy.

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Ionization Mode | ESI (Positive) |

| Ion Observed | [M+H]⁺ |

| Calculated Exact Mass | 130.0868 |

| Found Exact Mass | 130.0865 |

| Table 3: High-Resolution Mass Spectrometry (HRMS) data.[1][4] |

Trustworthiness: The close agreement between the calculated and experimentally found exact mass (typically within 5 ppm) provides unequivocal evidence for the molecular formula C₆H₁₂NO₂⁺ for the protonated species, ruling out other potential elemental compositions.

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid facilitates protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Heated gas assists in desolvation.

-

Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) in positive ion mode. Ensure the instrument is calibrated to provide high mass accuracy.

Caption: Logical workflow of an ESI-MS experiment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorptions corresponding to the vibrational frequencies of the amine and carboxylic acid moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| N-H (Amine) | 3500 - 3300 | Medium, may be obscured by O-H |

| C-H (Aliphatic) | 2950 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | 1730 - 1700 | Strong, Sharp |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| Table 4: Expected characteristic IR absorption bands for this compound.[5][6] |

Expertise & Causality: The most prominent feature is typically the extremely broad O-H stretching band from the carboxylic acid, which arises from extensive intermolecular hydrogen bonding. Superimposed on this may be the N-H stretching vibrations of the primary amine. The strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid group.

Protocol: Acquiring an ATR-IR Spectrum

-

Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Conclusion: A Self-Validating Spectroscopic Profile

The collective application of NMR, MS, and IR spectroscopy provides a robust and self-validating confirmation of the structure and identity of this compound. HRMS establishes the correct molecular formula, IR confirms the presence of the required amine and carboxylic acid functional groups, and detailed 1D NMR analysis verifies the carbon-hydrogen framework and, critically, provides the data needed to confirm the relative cis stereochemistry. This multi-technique approach is the industry standard for ensuring the quality and integrity of such a valuable synthetic building block.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

The Unconventional Assembly Line: A Technical Guide to the Type II Polyketide Synthase-Mediated Biosynthesis of Cispentacin

Abstract

Cispentacin, a non-proteinogenic amino acid with significant antifungal properties, has long been a subject of interest in the scientific community for its unique five-membered carbocyclic structure.[1] This guide provides an in-depth exploration of the remarkable biosynthetic pathway responsible for its creation, with a particular focus on the novel involvement of a Type II polyketide synthase (PKS)-like machinery. We will dissect the genetic architecture, enzymatic cascade, and the key chemical transformations that lead to this potent natural product. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzyme engineering, and the pursuit of new antifungal agents.

Introduction: The Significance of Cispentacin

Cispentacin is a fascinating natural product that stands out due to its cyclopentane ring structure and its notable antifungal activity.[1] Its biosynthesis is a testament to the versatility of microbial metabolic pathways. Understanding the intricate enzymatic machinery that constructs cispentacin not only provides fundamental insights into natural product biosynthesis but also opens avenues for bioengineering and the development of novel antifungal therapeutics. The entire pathway has been successfully reconstituted in vitro using seven recombinant proteins, offering a complete picture of each catalytic step.[1]

The Genetic Blueprint: The amc Biosynthetic Gene Cluster

The enzymatic toolkit for cispentacin biosynthesis is encoded within a dedicated set of genes known as the amipurimycin (amc) biosynthetic gene cluster.[1][2] Bioinformatic analysis and subsequent experimental validation have pinpointed the genes amcB through amcH as the core components responsible for the production of the cispentacin moiety.[1]

| Gene | Proposed Function |

| amcB | Acyl Carrier Protein (ACP) |

| amcC | Aminotransferase |

| amcD | Thioesterase |

| amcE | Decarboxylase |

| amcF | Ketosynthase (KS) |

| amcG | "Cyclization factor" (CYF) |

| amcH | Adenylate-forming acyltransferase |

The Biosynthetic Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of cispentacin is a highly orchestrated process that begins with the primary metabolite 2-oxoglutarate (2-OG).[1][3] The pathway involves a series of elegant enzymatic reactions, including a unique cyclization event mediated by a Type II PKS-like system, to form the characteristic five-membered ring of cispentacin.[1]

Initiation: Loading the Starter Unit

The journey to cispentacin begins with the activation and loading of the starter unit, 2-oxoglutarate. This crucial first step is catalyzed by the adenylate-forming acyltransferase, AmcH . It modifies 2-OG and attaches it to the acyl carrier protein (ACP), AmcB , forming 2-oxoglutaryl-AmcB.[3]

The Core Machinery: A Novel Type II PKS-like System

At the heart of cispentacin biosynthesis lies a remarkable and unconventional Type II PKS-like enzymatic duo: the ketosynthase AmcF and the "cyclization factor" AmcG .[4][5][6] This heterodimer catalyzes a single C2 elongation and the subsequent cyclization to form the cyclopentane ring, a departure from the typical aromatic products of Type II PKS systems.[4][5][6]

The AmcF-AmcG complex orchestrates a series of reactions on the 2-oxoglutaryl-AmcB intermediate. This includes condensation with a malonyl-AmcB extender unit, followed by a C2–C6 carbon bond formation and dehydration to yield a key intermediate with a five-membered ring still attached to AmcB.[3][4]

Tailoring and Release: The Final Touches

Following the formation of the core ring structure, a series of tailoring enzymes modify the intermediate to produce the final cispentacin molecule.

-

Decarboxylation: The enzyme AmcE , a decarboxylase, acts on the cyclized intermediate to remove a carboxyl group.[3]

-

Reduction: A fatty acid synthesis (FAS) enzyme, FabI, is believed to be recruited to reduce the intermediate while it is still bound to AmcB, a reaction that requires NADH.[3]

-

Amination: The aminotransferase AmcC , in the presence of L-ornithine or L-lysine, catalyzes the addition of an amino group.[3]

-

Hydrolysis and Release: Finally, the thioesterase AmcD cleaves the completed cispentacin molecule from the acyl carrier protein AmcB, releasing the active antifungal agent.[3]

Caption: The biosynthetic pathway of cispentacin.

Experimental Protocols for Pathway Elucidation and Reconstruction

The elucidation of the cispentacin biosynthetic pathway was made possible through a combination of genetic and biochemical approaches. The following protocols provide a framework for the heterologous expression of the amc gene cluster and the in vitro reconstruction of the pathway.

Heterologous Expression of the Cispentacin Gene Cluster

Heterologous expression is a powerful technique for producing natural products in a more genetically tractable host organism.[7][8] This approach can overcome challenges associated with the native producer, such as slow growth or low product titers.[8]

Objective: To express the amc gene cluster in a suitable heterologous host, such as Streptomyces or E. coli, to produce cispentacin.

Methodology:

-

Gene Cluster Cloning: The amc biosynthetic gene cluster is cloned into an appropriate expression vector.

-

Host Transformation: The expression vector is introduced into the chosen heterologous host.

-

Culture and Induction: The recombinant host is cultured under conditions that induce the expression of the amc genes.

-

Metabolite Extraction and Analysis: The culture broth is extracted, and the presence of cispentacin is confirmed using techniques such as HPLC and mass spectrometry.

Caption: Workflow for heterologous expression of the cispentacin gene cluster.

In Vitro Reconstruction of the Cispentacin Biosynthetic Pathway

In vitro reconstruction of the entire biosynthetic pathway using purified enzymes provides definitive evidence for the function of each protein in the cascade.[4]

Objective: To produce cispentacin in vitro using purified Amc proteins.

Reaction Mixture for 3-AmcB Production:

-

100 mM HEPES buffer (pH 7.5)

-

1 mM ATP

-

2 mM MgCl2

-

1 mM 2-oxoglutarate

-

1 mM Malonyl-CoA

-

8 µM AmcB (Acyl Carrier Protein)

-

8 µM AmcH (Adenylate-forming acyltransferase)

-

8 µM AmcF (Ketosynthase)

-

8 µM AmcG ("Cyclization factor")

-

8 µM AmcE (Decarboxylase)

Procedure:

-

Combine all components in the specified concentrations.

-

Incubate the reaction mixture at 30°C for 1 hour to produce the intermediate 3-AmcB.[1]

Reaction Mixture for Cispentacin Production:

-

Reaction 1 mixture containing 3-AmcB

-

8 µM AmcC (Aminotransferase)

-

8 µM AmcD (Thioesterase)

-

10 mM L-ornithine

-

1 mM Pyridoxal 5'-phosphate (PLP)

-

1 mM NADH

Procedure:

-

To the reaction mixture from the first step, add AmcC, AmcD, L-ornithine, PLP, and NADH.[1]

-

Incubate the mixture at 30°C for 1 to 3 hours.[1]

-

Quench the reaction by adding an equal volume of acetonitrile.[1]

-

Analyze the reaction mixture for the presence of cispentacin using HPLC and mass spectrometry.

Implications for Drug Development and Synthetic Biology

The elucidation of the cispentacin biosynthetic pathway has significant implications for both drug development and synthetic biology.

-

Novel Antifungal Agents: A thorough understanding of the enzymatic machinery allows for the targeted engineering of the pathway to produce novel analogs of cispentacin with potentially improved antifungal activity or pharmacokinetic properties.

-

Enzyme Engineering: The unique enzymes of the amc cluster, particularly the AmcF-AmcG heterodimer, represent valuable tools for synthetic biology.[[“]] These enzymes can be harnessed to create novel carbocyclic structures for a variety of applications.[10]

-

Pathway Refactoring: The entire biosynthetic pathway can be transferred to and optimized in a heterologous host for the industrial-scale production of cispentacin.

Conclusion

The biosynthesis of cispentacin is a prime example of the chemical ingenuity of microbial metabolic pathways. The discovery of a Type II PKS-like system for the synthesis of a non-aromatic, five-membered ring expands our understanding of the capabilities of these versatile enzyme complexes.[4][5][6] The detailed knowledge of the amc gene cluster and the function of each enzyme provides a solid foundation for future research in natural product synthesis, enzyme engineering, and the development of urgently needed new antifungal therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin [ideas.repec.org]

- 6. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Bacterial enzymes hijacked to create complex molecules normally made by plants | EurekAlert! [eurekalert.org]

Decoding the Fold: A Technical Guide to the Conformational Analysis of Cyclic β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of cyclic β-amino acids into peptides and other molecular scaffolds has emerged as a powerful strategy in medicinal chemistry and materials science.[1] By imposing rigid conformational constraints, these unique building blocks offer a pathway to modulate biological activity, enhance proteolytic stability, and dictate specific three-dimensional structures.[2][3][4][5] This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the conformational analysis of cyclic β-amino acids. We will explore the synergistic application of experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling to elucidate the intricate structural landscapes of these fascinating molecules. This guide is intended to serve as a valuable resource for researchers seeking to harness the potential of cyclic β-amino acids in the design of novel therapeutics and advanced materials.

Introduction: The Significance of Conformational Constraint

In the realm of drug discovery and biomaterial design, the precise control of molecular shape is paramount. Cyclic β-amino acids, by virtue of their constrained ring structures, introduce a level of pre-organization that can significantly influence the overall conformation of a peptide or small molecule.[5][6] This conformational rigidity can lead to several advantageous properties:

-

Enhanced Receptor Binding: By locking the molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and selectivity.

-

Increased Proteolytic Stability: The unnatural backbone and constrained structure of peptides containing cyclic β-amino acids can render them less susceptible to degradation by proteases, a critical factor for in vivo applications.[2][3][4]

-

Induction of Specific Secondary Structures: The incorporation of cyclic β-amino acids can be used to nucleate and stabilize specific secondary structures, such as helices and turns, in peptides.[5][7][8] This allows for the rational design of "foldamers," which are non-natural oligomers that mimic the structural and functional properties of proteins.[7]

This guide will delve into the analytical techniques that allow us to understand and predict the conformational preferences of these powerful molecular building blocks.

The Analytical Toolbox: A Multi-pronged Approach

A thorough conformational analysis of cyclic β-amino acids necessitates an integrated approach that combines experimental data with theoretical calculations. No single technique can provide a complete picture; rather, it is the synergy between different methods that yields the most reliable and insightful results.

Figure 1: A diagram illustrating the synergistic relationship between experimental and computational techniques in the conformational analysis of cyclic β-amino acids.

Experimental Elucidation of Structure

NMR spectroscopy is arguably the most powerful tool for determining the three-dimensional structure of molecules in solution. For cyclic β-amino acids and the peptides they comprise, a suite of NMR experiments can provide a wealth of information about their conformational preferences.

Core NMR Experiments for Conformational Analysis:

| Experiment | Information Gained | Causality Behind Choice |

| 1D ¹H NMR | Provides initial information on the number and chemical environment of protons. Amide proton chemical shifts can indicate hydrogen bonding.[9] | A fundamental starting point to assess sample purity and obtain a general overview of the molecular structure. |

| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons, revealing through-bond connectivity within the amino acid ring and peptide backbone. | Essential for assigning proton resonances and tracing the spin systems of individual residues. |

| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a spin system, facilitating the complete assignment of complex residue spin systems. | Particularly useful for larger peptides where COSY cross-peaks may be weak or overlapping. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[9] | The cornerstone of 3D structure determination by NMR, as it provides through-space correlations that define the molecule's fold. |

| Variable Temperature (VT) NMR | Measures the temperature dependence of amide proton chemical shifts to identify those involved in intramolecular hydrogen bonds.[9] | A key experiment for identifying stable secondary structures, as hydrogen-bonded protons are less sensitive to temperature changes. |

Experimental Protocol: 2D NOESY for a Cyclic β-Amino Acid-Containing Peptide

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH) to a concentration of 1-5 mM. Add a small amount of a reference standard (e.g., TMS).

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity. Tune and match the probe for the ¹H frequency.

-

Parameter Optimization:

-

Set the spectral width to encompass all proton resonances.

-

Optimize the 90° pulse width.

-

Set the mixing time (τₘ) to an appropriate value (e.g., 100-300 ms) to observe NOE cross-peaks. The choice of mixing time is critical; shorter times are better for quantitative analysis, while longer times enhance the signal for weaker NOEs.

-

-

Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the volumes of the NOE cross-peaks. These volumes are approximately proportional to 1/r⁶, where r is the distance between the two protons. Use these distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.

X-ray crystallography provides an atomic-resolution picture of a molecule's conformation in the solid state.[10][11][12][13] While this does not necessarily represent the predominant conformation in solution, it offers an invaluable, high-resolution snapshot that can be used to validate and refine computational models.

Workflow for X-ray Crystallography:

Figure 2: A simplified workflow for determining the crystal structure of a cyclic β-amino acid-containing molecule.

The process of obtaining a crystal structure involves growing high-quality single crystals, which can be a significant challenge. Once suitable crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic coordinates of the molecule.

Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[14] Different secondary structures, such as helices and sheets, have characteristic CD spectra. For peptides containing cyclic β-amino acids, CD can be used to monitor the formation of ordered structures and to compare the conformational effects of different cyclic residues.[7][8][14]

Computational Modeling: In Silico Insights

Computational methods are indispensable for exploring the conformational landscape of cyclic β-amino acids and for interpreting experimental data.[15][16]

MD simulations provide a dynamic view of molecular motion over time.[16] By simulating the movements of atoms in a molecule, MD can be used to:

-

Explore the accessible conformational space.

-

Identify low-energy conformers.

-

Study the dynamics of conformational transitions.

-

Simulate the effects of solvent on conformation.

Protocol for a Basic MD Simulation of a Cyclic Peptide:

-

System Setup:

-

Build the initial 3D structure of the peptide using a molecular modeling program.

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for β-amino acids.

-

Solvate the peptide in a box of explicit water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate.

-

Production Run: Run the main MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify the predominant conformations, calculate structural parameters (e.g., dihedral angles, hydrogen bonds), and visualize the molecular motion.

QM calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of a molecule.[17] While computationally more expensive than MD, QM methods are essential for:

-

Calculating the relative energies of different conformers with high accuracy.

-

Predicting NMR chemical shifts and coupling constants.

-

Investigating the nature of intramolecular interactions, such as hydrogen bonds.

Case Studies: Conformational Preferences of Common Cyclic β-Amino Acids

The conformational preferences of cyclic β-amino acids are highly dependent on the ring size and the stereochemistry of the substituents.

Cyclopentane and Cyclohexane Derivatives

-

trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC): Oligomers of trans-ACPC have been shown to adopt a well-defined 12-helix secondary structure, characterized by 12-membered hydrogen-bonded rings.[7]

-

trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): In contrast, oligomers of trans-ACHC favor a 14-helix conformation, which involves 14-membered hydrogen-bonded rings.[8][18]

-

cis-2-Aminocyclopentane Carboxylic Acid (cis-ACPC): The cis isomer of ACPC has been used as a peptidomimetic for proline and can induce turns in peptide structures.[19]

-

cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC): The conformational preference of cis-ACHC is similar to that of cis-2-aminocyclohexanecarboxylic acid.[20]

The differing helical preferences of trans-ACPC and trans-ACHC highlight the profound impact of ring size on the resulting secondary structure.

Other Cyclic Systems

A variety of other cyclic β-amino acid scaffolds have been explored, including those based on cyclobutane, cyclopropane, and norbornane systems.[21][22] Each of these ring systems imposes its own unique set of conformational constraints, offering a rich palette for the design of novel molecular architectures.

Conclusion: A Powerful Paradigm for Molecular Design

The conformational analysis of cyclic β-amino acids is a vibrant and rapidly evolving field. By combining the strengths of experimental techniques and computational modeling, researchers can gain a deep understanding of the structural preferences of these valuable building blocks. This knowledge is critical for the rational design of new therapeutic agents, advanced biomaterials, and catalysts with tailored properties. As our analytical tools become more sophisticated and our understanding of the forces that govern molecular folding deepens, the potential applications of cyclic β-amino acids will undoubtedly continue to expand.

References

- 1. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. bif.wisc.edu [bif.wisc.edu]

- 9. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 16. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 18. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 19. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 21. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Literature Review of 2-Aminocyclopentanecarboxylic Acid Stereoisomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the stereoisomers of 2-aminocyclopentanecarboxylic acid, a class of conformationally restricted amino acids with significant therapeutic potential. We will explore the synthesis, separation, and characterization of these isomers, with a particular focus on the stereochemical nuances that dictate their distinct biological activities. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and pharmacological applications of these fascinating molecules.

Introduction: The Significance of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological function. The four stereoisomers of 2-aminocyclopentanecarboxylic acid provide a compelling case study in this regard. By constraining the flexible backbone of a typical amino acid within a cyclopentane ring, these molecules adopt well-defined conformations, enabling highly selective interactions with biological targets.

The presence of two chiral centers at the C1 and C2 positions gives rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). As we will explore, these isomers exhibit a remarkable divergence in their pharmacological profiles, ranging from antifungal activity to potent effects on the central nervous system. This guide will dissect the synthesis, properties, and applications of each, providing a foundational understanding for their use in research and drug discovery.

Stereoselective Synthesis and Separation: Accessing Chemical Diversity

The preparation of stereochemically pure 2-aminocyclopentanecarboxylic acid isomers is a non-trivial synthetic challenge that has been met with a variety of innovative chemical strategies.

Asymmetric Synthesis: Building Chirality from the Ground Up

The gold standard for obtaining enantiomerically pure compounds is through asymmetric synthesis, where chirality is introduced and controlled throughout the reaction sequence. Several notable approaches have been developed:

-

From Chiral Precursors: A classic strategy involves the use of readily available chiral starting materials. For instance, a synthesis of all four stereoisomers has been achieved starting from a common precursor derived from cyclopentadiene and a chiral auxiliary.

-

Catalytic Asymmetric Reactions: The use of chiral catalysts to induce stereoselectivity is a powerful and elegant approach. For example, rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate has been successfully employed to access all four stereoisomers with high levels of stereocontrol.

-

Biocatalysis: Enzymes, as nature's chiral catalysts, offer a highly efficient and selective means of synthesizing chiral molecules. The enzymatic resolution of racemic 2-aminocyclopentanecarboxylic acid derivatives using hydrolases has been reported to yield enantiomerically enriched products.

Resolution of Racemates: Separating Mirror Images

In many cases, it is more practical to synthesize a mixture of stereoisomers and then separate them.

-

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and highly effective technique for both analytical and preparative-scale separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acid derivatives.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Method Parameters:

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min for analytical separations.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is standard for compounds lacking a strong chromophore.

-

Temperature: Column temperature can influence selectivity and should be controlled.

-

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The different stereoisomers will interact differently with the chiral stationary phase and elute at distinct retention times.

-

Data Analysis: Integrate the peak areas to determine the relative amounts of each stereoisomer.

A Tale of Four Isomers: Distinct Biological and Pharmacological Profiles

The profound influence of stereochemistry is most evident in the diverse biological activities of the 2-aminocyclopentanecarboxylic acid isomers.

(1R,2S)-Isomer: The Antifungal Agent (-)-Cispentacin

The (1R,2S)-enantiomer, known as (-)-cispentacin, is a naturally occurring antifungal agent that has been isolated from microorganisms such as Bacillus cereus and Streptomyces setonii. It exhibits broad-spectrum activity against a range of fungal pathogens, including clinically relevant Candida species. Its mechanism of action is believed to involve the inhibition of protein synthesis.

(1S,2R)-Isomer: A Potent Neuromodulator

In stark contrast to its enantiomer, the (1S,2R)-isomer is a potent and selective agonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors play a crucial role in modulating synaptic transmission in the central nervous system. The rigid conformation of the (1S,2R)-isomer allows it to bind to these receptors with high affinity, making it a valuable research tool for studying glutamatergic signaling and a potential lead for the development of drugs for neurological and psychiatric disorders.

The trans-Isomers: (1R,2R) and (1S,2S)

The trans-diastereomers, (1R,2R) and (1S,2S), have also been synthesized and evaluated for their biological activity. While generally less potent than their cis-counterparts at mGluRs, they have been instrumental in elucidating the structure-activity relationships of this class of compounds.

Table 1: Summary of the Biological Activities of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

| Stereoisomer | Common Name/Designation | Primary Biological Target(s) | Key Pharmacological Effect(s) |

| (1R,2S) | (-)-Cispentacin | Fungal Protein Synthesis | Antifungal |

| (1S,2R) | Group II Metabotropic Glutamate Receptors (mGluR2/3) | Potent Agonist; Neuromodulatory | |

| (1R,2R) | Weak activity at mGluRs | ||

| (1S,2S) | Weak activity at mGluRs |

Structure-Activity Relationships and Mechanistic Insights

The divergent biological activities of the 2-aminocyclopentanecarboxylic acid stereoisomers can be rationalized by considering their three-dimensional structures and how they interact with their respective biological targets. The cyclopentane ring serves as a conformational lock, holding the amino and carboxylic acid groups in a specific spatial orientation.

Diagram 1: Stereochemical Relationships

Caption: The four stereoisomers and their relationships.

For the (1S,2R)-isomer, its conformation perfectly mimics the extended conformation of glutamate, the endogenous ligand for mGluRs. This allows for optimal interactions with the amino acid residues in the receptor's binding pocket. In contrast, the other isomers do not present their functional groups in the correct orientation for high-affinity binding to this receptor.

Diagram 2: Generalized Workflow for Stereoisomer Investigation

Caption: A typical workflow for the investigation of stereoisomers.

Future Perspectives and Therapeutic Applications

The stereoisomers of 2-aminocyclopentanecarboxylic acid continue to be valuable pharmacological tools and promising starting points for the design of novel therapeutics. The high receptor selectivity of the (1S,2R)-isomer makes it an attractive scaffold for the development of drugs targeting group II mGluRs, which have been implicated in a variety of CNS disorders, including anxiety, schizophrenia, and Parkinson's disease.

Further research into the synthesis of novel analogues and a deeper understanding of their interactions with biological targets will undoubtedly open up new avenues for drug discovery. The lessons learned from this class of molecules underscore the critical importance of considering stereochemistry at all stages of the drug development process.

An In-Depth Technical Guide to the Biological Properties and Applications of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Foreword: Defining the Role of (1S,2R)-2-Aminocyclopentanecarboxylic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pursuit of molecules with precise conformational control is paramount. It is in this context that this compound, a constrained β-amino acid, finds its principal and most powerful application. This guide deviates from a traditional pharmacological profile because the intrinsic, standalone biological activity of this molecule is not its most scientifically significant attribute. Instead, its profound impact lies in its role as a sophisticated molecular scaffold—a stereochemically defined building block used to imbue peptides and peptidomimetics with predictable three-dimensional structures.

This technical document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, focusing on its synthesis, its influence on peptide architecture, and the resultant biological activities of the molecules it helps create. We will explore its chemical properties, delve into its use in constructing peptide foldamers, and examine case studies where its incorporation has led to potent and selective bioactive compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as (+)-Cispentacin, is a non-proteinogenic cyclic β-amino acid.[1] Its structure is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group situated on adjacent carbons in a cis configuration. This constrained geometry is the source of its utility in peptide chemistry.

It is critical to distinguish this compound from other similarly named compounds that are often abbreviated as ACPC or ACPD but possess vastly different pharmacological profiles. Notably, 1-aminocyclopropanecarboxylic acid (ACPC) is a well-documented partial agonist at the glycine binding site of the NMDA receptor, while (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a known agonist for metabotropic glutamate receptors.[2][3][4][5] The subject of this guide has a distinct chemical structure and application.

Key Physicochemical Data

A summary of the core properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 64191-14-6 | [1] |

| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carboxylic acid | [1] |

| Synonyms | (+)-Cispentacin, cis-(1S,2R)-2-Aminocyclopentanecarboxylic acid | [1] |

| Physical State | White powder/solid | |

| Hazards | Causes skin, serious eye, and potential respiratory irritation | [1] |

Section 2: Scalable Synthesis of Stereochemically Pure Enantiomers

The utility of any chiral building block is contingent upon the availability of a robust and scalable synthetic route to obtain enantiomerically pure material. The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a crucial toolbox for medicinal chemists.[6][7][8][9]

The causality behind the experimental choices in a common synthetic pathway is rooted in achieving high stereocontrol. The process often begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral amine, such as (S)-α-phenylethylamine, to set the initial stereochemistry.[6][7] Subsequent steps involving epimerization and selective crystallization with chiral resolving agents are self-validating systems, as the physical properties of the diastereomeric salts allow for efficient separation, ensuring high enantiomeric purity of the final product.[6]

Generalized Synthetic Workflow

The following diagram outlines a representative, multi-step synthesis to access the desired stereoisomer. This process highlights the critical stages of stereochemical induction, separation, and final deprotection.

References

- 1. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Amphoteric Nature of Cispentacin